1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole is a complex heterocyclic compound that incorporates multiple functional groups, including pyrimidine, thiazole, and benzodiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the reaction of carbonyl compounds (such as esters, aldehydes, or ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an iron (II)-complex.
Thiazole Ring Formation: The thiazole ring is often constructed through the cyclization of α-haloketones with thiourea under basic conditions.
Benzodiazole Ring Formation: The benzodiazole ring can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyrimidine-thiazole intermediate with the benzodiazole moiety under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and chemical properties .
Scientific Research Applications
1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-inflammatory activities.
Imidazo[1,2-a]pyrimidines: Notable for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity . This structural complexity allows for interactions with multiple biological targets, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
2226844-29-5 |
---|---|
Molecular Formula |
C15H11N5S |
Molecular Weight |
293.3 |
Purity |
95 |
Origin of Product |
United States |
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